Methyl thiazole-4-carboxylate
Overview
Description
Methyl thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family, characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical structures.
Synthesis Analysis
The synthesis of various substituted thiazoles, including methyl thiazole-4-carboxylate derivatives, has been explored in several studies. For instance, a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates was developed using methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine . Another study reported the synthesis of methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, an important partial skeleton of the macrobicyclic peptide antibiotic cyclothiazomycin . These methods highlight the versatility of thiazole derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates was confirmed by NMR, IR, and X-ray diffraction crystallography . Similarly, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and compared with experimental data .
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions. The base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates has been reported to efficiently synthesize 4,5-disubstituted thiazoles . Additionally, the reactivity of 4-methylbenzo[d]thiazol-2-amine with carboxylic acids has been studied, resulting in a series of crystalline adducts through classical hydrogen bonds and noncovalent associations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid were investigated using DFT, revealing insights into the compound's stability and reactivity . The synthesis and characterization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate provided data on its crystalline structure and molecular properties .
Relevant Case Studies
Several studies have highlighted the biological activity of thiazole derivatives. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant in vivo antifilarial activity and inhibited leukemia cell proliferation . The fungicidal activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates against various plant pathogens was also reported, demonstrating the potential of thiazole derivatives in agricultural applications .
Scientific Research Applications
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Antioxidant : Thiazole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
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Analgesic : Thiazole derivatives can have analgesic (pain-relieving) properties . Analgesics are used to relieve pain.
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Anti-inflammatory : Thiazole derivatives can have anti-inflammatory effects . Anti-inflammatory agents may reduce inflammation in the body.
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Antimicrobial and Antifungal : Thiazole derivatives can have antimicrobial and antifungal properties . These are used to prevent the growth of harmful microorganisms.
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Antiviral : Thiazole derivatives can have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.
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Antitumor or Cytotoxic : Thiazole derivatives can have antitumor or cytotoxic properties . These are used in cancer treatment to kill cancer cells.
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Diuretic : Thiazole derivatives can act as diuretics . Diuretics are substances that increase the production of urine, helping the body get rid of excess water and salt.
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Anticonvulsant : Thiazole derivatives can have anticonvulsant properties . Anticonvulsants are used to prevent or reduce the severity of seizures.
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Neuroprotective : Thiazole derivatives can have neuroprotective effects . Neuroprotective agents may protect nerve cells against damage, degeneration, or impairment of function.
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Antischizophrenia : Thiazole derivatives can have antischizophrenia effects . These are used to manage and reduce the symptoms of schizophrenia.
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Antidiabetic : Thiazole derivatives can have antidiabetic properties . Antidiabetic drugs are a class of medication used specifically for treating diabetes.
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Antihypertensive : Thiazole derivatives can have antihypertensive properties . Antihypertensive drugs are used to lower high blood pressure.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWRNNYEYGSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378445 | |
Record name | Methyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiazole-4-carboxylate | |
CAS RN |
59418-09-6 | |
Record name | Methyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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